H-Phe-ala-ome hcl

Description

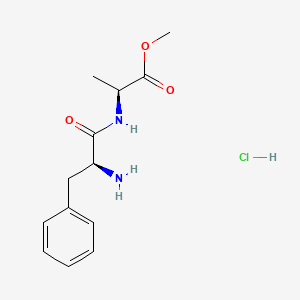

H-Phe-Ala-OMe HCl is a dipeptide methyl ester hydrochloride composed of L-phenylalanine (Phe) and L-alanine (Ala) residues linked via a peptide bond, with a methyl ester (–OMe) at the C-terminus and a hydrochloride (HCl) salt. Its molecular formula is C₁₃H₁₈ClN₂O₃, and its molecular weight is approximately 300.74 g/mol (calculated based on structural analogs, e.g., H-Phe-OMe HCl ). This compound is commonly used in peptide synthesis and biochemical research due to its stability and solubility in polar solvents. The hydrochloride salt enhances its crystallinity and handling properties .

Structure

3D Structure of Parent

Properties

Molecular Formula |

C13H19ClN2O3 |

|---|---|

Molecular Weight |

286.75 g/mol |

IUPAC Name |

methyl (2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]propanoate;hydrochloride |

InChI |

InChI=1S/C13H18N2O3.ClH/c1-9(13(17)18-2)15-12(16)11(14)8-10-6-4-3-5-7-10;/h3-7,9,11H,8,14H2,1-2H3,(H,15,16);1H/t9-,11-;/m0./s1 |

InChI Key |

WTLLOYMXZZNRKU-ROLPUNSJSA-N |

Isomeric SMILES |

C[C@@H](C(=O)OC)NC(=O)[C@H](CC1=CC=CC=C1)N.Cl |

Canonical SMILES |

CC(C(=O)OC)NC(=O)C(CC1=CC=CC=C1)N.Cl |

Origin of Product |

United States |

Preparation Methods

Carbodiimide-Mediated Coupling

The most widely reported method involves coupling L-phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl) and L-alanine methyl ester hydrochloride (H-Ala-OMe·HCl) using carbodiimide reagents. Dicyclohexylcarbodiimide (DCC) or ethylcarbodiimide (EDC) activates the carboxyl group of one amino acid ester, enabling nucleophilic attack by the amine group of the other.

Reagents and Conditions

- Coupling Agents : DCC (2.1 g per 0.01 mol substrate) or EDC.

- Solvents : Anhydrous chloroform or dichloromethane.

- Catalysts : N-Hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) to suppress racemization.

- Temperature : 0–25°C for 12–24 hours.

Yield and Purity

Mechanistic Insights

The reaction proceeds via a mixed anhydride intermediate, where DCC activates the carboxylate to form an O-acylisourea, which reacts with the amine nucleophile. NHS stabilizes the intermediate, minimizing side reactions.

Mixed Carbonate-Anhydride Method

An alternative approach employs isobutyl chloroformate (IBCF) to generate a mixed carbonate-anhydride, which couples with the amine component.

Protocol

- Activation : H-Phe-OMe·HCl (1 eq) is treated with IBCF (1.05 eq) and N-methylmorpholine (NMM, 1.4 eq) in acetonitrile at -15°C.

- Coupling : H-Ala-OMe·HCl (1.04 eq) is added, followed by warming to 25°C for 4 hours.

- Work-Up : Precipitation with ethanol/water (3:1) yields the dipeptide.

Advantages

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Based Strategy

Fmoc-protected H-Phe-OH is anchored to a resin, followed by deprotection, coupling with H-Ala-OMe·HCl, and cleavage.

Key Steps

- Resin Loading : Fmoc-Phe-OH (1 eq) bound to Wang resin using DIC/HOBt.

- Deprotection : 20% piperidine in DMF.

- Coupling : H-Ala-OMe·HCl (3 eq) with HBTU (3 eq) and DIEA (6 eq) in DMF.

- Cleavage : TFA/water (95:5) for 2 hours.

Performance Metrics

Microwave-Assisted Synthesis

Rapid Coupling with Fmoc-Amino Acid Chlorides

Microwave irradiation accelerates coupling between Fmoc-Phe-Cl and H-Ala-OMe·HCl using zinc dust as a mediator.

Conditions

- Reagents : Fmoc-Phe-Cl (1 eq), H-Ala-OMe·HCl (1.05 eq), zinc dust (2 eq).

- Solvent : Dichloromethane.

- Time : 30–45 seconds at 300 W.

Outcomes

Solvent-Free Mechanochemical Synthesis

Reactive Extrusion Technology

H-Phe-OMe·HCl and H-Ala-OMe·HCl are coupled in a twin-screw extruder without solvents, using OxymaPure and DIC.

Parameters

Benefits

Industrial-Scale Production

Continuous Flow Synthesis

Large-scale reactors (500–1,000 L) employ automated systems for coupling, filtration, and crystallization.

Optimized Conditions

- Coupling Agents : EDC/HOBt (molar ratio 1:1).

- Solvent Recovery : >90% methanol recycled via distillation.

- Throughput : 50–100 kg/day.

Economic Metrics

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Racemization (%) | Scalability |

|---|---|---|---|---|

| Classical (DCC/NHS) | 75–90 | 95 | 1–2 | Moderate |

| Microwave | 89–92 | 97 | <0.5 | High |

| Reactive Extrusion | 97–99 | 99 | 0.2 | Industrial |

| SPPS | 80–85 | 90–95 | 0.5–1 | Lab-Scale |

Critical Challenges and Solutions

Racemization Control

Chemical Reactions Analysis

Types of Reactions

H-Phe-ala-ome hcl undergoes various chemical reactions, including:

Oxidation: This reaction can be induced using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur in the presence of nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in aqueous solution at room temperature.

Reduction: Sodium borohydride in methanol under reflux conditions.

Substitution: Amines in anhydrous ethanol at elevated temperatures.

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

Reduction: Formation of reduced amines or alcohols.

Substitution: Formation of substituted amides or thioethers.

Scientific Research Applications

Peptide Synthesis

H-Phe-Ala-OMe HCl is primarily utilized in the synthesis of peptides due to its ability to facilitate efficient coupling reactions. The compound has been shown to yield high purity and yield in peptide formation while minimizing epimerization.

Case Study: Tripeptide Synthesis

A study demonstrated the coupling of Z-Ala-Phg-OH with H-Phe-OMe HCl, resulting in the tripeptide Z-Ala-Phg-Phe-OMe with an 89% yield and full conservation of stereogenic centers. This method showcases the effectiveness of this compound in producing high-quality peptides without racemization, which is crucial for maintaining biological activity in therapeutic applications .

| Peptide | Coupling Time (min) | Yield (%) | De (%) |

|---|---|---|---|

| Z-Ala-Phg-Phe-OMe | 20 | 89 | >99 |

| Z-Ala-D-Phg-Phe-OMe | 10 | 92 | >99 |

| Z-Phe-Val-Cys(Bn)-OMe | 30 | 98 | >99 |

Drug Delivery Systems

The unique properties of this compound also lend themselves well to drug delivery applications. Its ability to form hydrogels under physiological conditions makes it an attractive candidate for encapsulating therapeutic agents.

Case Study: Hydrogel Formation

Research has indicated that derivatives of phenylalanine can self-assemble into nanostructures that serve as effective drug carriers. For instance, phenylalanine-based hydrogels have been developed that can encapsulate anticancer drugs, releasing them in a controlled manner. This property is particularly beneficial for targeted therapy, reducing side effects associated with traditional drug delivery methods .

Biomedical Applications

This compound has significant implications in biomedical research, particularly in tissue engineering and regenerative medicine. Its biocompatibility and ability to form stable structures make it suitable for scaffolding materials.

Case Study: Tissue Engineering Scaffolds

A study highlighted the use of phenylalanine-based hydrogels as scaffolds in tissue engineering. These hydrogels support cell growth and differentiation, providing a conducive environment for tissue regeneration. The mechanical properties of these hydrogels can be tuned by varying the concentration of this compound, allowing for customization based on specific tissue requirements .

Mechanism of Action

The mechanism of action of H-Phe-ala-ome hcl involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for proteolytic enzymes, leading to the cleavage of the peptide bond and the release of the constituent amino acids. Additionally, it can interact with cell surface receptors, modulating signaling pathways and cellular responses .

Comparison with Similar Compounds

Structural Analogs

H-Phe-OMe HCl (L-Phenylalanine Methyl Ester Hydrochloride)

- Molecular Formula: C₁₀H₁₄ClNO₂

- Molecular Weight : 215.68 g/mol

- Key Features: Single amino acid derivative with a methyl ester and HCl.

- Solubility : Highly soluble in water and polar solvents due to the ionic HCl group .

- Applications : Used as a building block in peptide synthesis and chiral resolution studies .

H-Phe-Phe-OMe HCl

- Molecular Formula : C₁₉H₂₃ClN₂O₃

- Molecular Weight : 362.85 g/mol

- Key Features : Homodipeptide (two Phe residues) with a methyl ester and HCl.

- Solubility : Lower solubility compared to H-Phe-Ala-OMe HCl due to increased hydrophobicity from aromatic side chains .

- Research Findings : Demonstrates stronger intramolecular hydrogen bonding in terminal regions, as shown by single-molecule force spectroscopy (SMFS) .

H-Ala-Phe-NH₂·HCl

- Molecular Formula : C₁₁H₁₆ClN₃O₂

- Molecular Weight : 265.72 g/mol

- Key Features : Dipeptide amide (amide terminus instead of ester).

- Applications : Used in studies of enzyme-substrate interactions due to its resistance to hydrolysis .

Stereoisomers and Modified Derivatives

H-D-Phe-OMe HCl

- Molecular Formula: C₁₀H₁₄ClNO₂

- Molecular Weight : 215.68 g/mol

- Key Features : D-configuration at the Phe residue.

- Applications : Used in chiral chromatography and studies of stereochemical effects on bioactivity .

H-M-Fluoro-D-Phe-OMe HCl

- Molecular Formula: C₁₀H₁₃ClFNO₂

- Molecular Weight : 233.67 g/mol

- Key Features : Fluorinated phenyl group enhances metabolic stability.

- Research Findings : Fluorination increases lipophilicity, improving blood-brain barrier penetration in preclinical models .

Physicochemical and Functional Comparisons

Hydrogen Bonding and Stability

- Intramolecular Hydrogen Bonds : SMFS studies on Phe-Phe-OMe HCl revealed that terminal hydrogen bonds are more stable than central ones, with force values ranging from 100–150 pN . This suggests that this compound may exhibit similar stability due to its peptide backbone.

- Ester vs. Amide Termini : Methyl esters (e.g., this compound) are more reactive than amides (e.g., H-Ala-Phe-NH₂·HCl), making them suitable for transient protecting groups in solid-phase synthesis .

Biological Activity

H-Phe-Ala-OMe HCl, a derivative of phenylalanine and alanine, is a peptide that has garnered attention for its biological activities. This article explores its synthesis, biological properties, and potential applications in various fields, including medicine and agriculture.

Synthesis

This compound can be synthesized through various methods, often involving the coupling of phenylalanine and alanine with protective groups to facilitate the reaction. The synthesis typically includes:

- Formation of the Peptide Bond : Utilizing coupling reagents such as DCC (dicyclohexylcarbodiimide) to activate the carboxylic acid group of one amino acid for nucleophilic attack by the amine group of another.

- Deprotection : Removing protecting groups after the peptide bond formation to yield the final product.

Antimicrobial Activity

This compound has shown significant antimicrobial properties against various pathogens. In a study assessing peptide derivatives, compounds similar to H-Phe-Ala-OMe exhibited moderate to good activity against Gram-negative bacteria and dermatophytes .

Table 1: Antimicrobial Activity of Peptide Derivatives

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL | |

| C. albicans | 64 µg/mL |

Cytotoxicity

Research indicates that this compound and its derivatives can exhibit cytotoxic effects on cancer cell lines. For instance, a related cyclopeptide demonstrated high cytotoxicity against Dalton's lymphoma ascites (DLA) and Ehrlich's ascites carcinoma (EAC) cell lines with CTC50 values of 7.54 µM and 13.56 µM, respectively . This suggests a potential role in cancer therapy.

Table 2: Cytotoxicity Results

| Cell Line | CTC50 (µM) |

|---|---|

| Dalton's Lymphoma | 7.54 |

| Ehrlich's Ascites | 13.56 |

Anthelmintic Activity

This compound has also been evaluated for its anthelmintic properties. In studies, it demonstrated effective activity against earthworm species at concentrations as low as 2 mg/mL . This highlights its potential use in agricultural applications for pest control.

The biological activity of this compound is believed to be linked to its ability to interact with cellular membranes and proteins. The hydrophobic nature of phenylalanine allows it to penetrate lipid membranes, while alanine contributes to structural stability within peptides.

Case Study 1: Antimicrobial Efficacy

A research study evaluated the antimicrobial efficacy of various peptide derivatives including this compound against a range of pathogens. The study found that modifications in peptide structure significantly influenced bioactivity, suggesting that further optimization could enhance antimicrobial effects.

Case Study 2: Cancer Cell Line Testing

In another case study, researchers tested the cytotoxic effects of this compound on several cancer cell lines. Results indicated that the compound induced apoptosis in a dose-dependent manner, making it a candidate for further development as an anticancer agent.

Q & A

Q. How can this compound be used as a scaffold for comparative studies on peptide backbone rigidity?

- Methodological Answer : Synthesize analogs with modified residues (e.g., D-amino acids, proline substitutions) and compare conformational flexibility via circular dichroism (CD) or 2D NMR (NOESY). Correlate structural data with protease resistance assays to establish structure-activity relationships .

Guidelines for Data Presentation and Analysis

- Data Tables : Include comparative synthesis yields, stability profiles, and kinetic parameters. Example:

| Condition | Yield (%) | Purity (HPLC) | Racemization (%) |

|---|---|---|---|

| SPPS (HBTU/DMF) | 85 | 97 | 1.2 |

| SPPS (DIC/DCM) | 78 | 94 | 3.8 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.